Product packaging for 2-Amino-5-bromo-N-cyclohexylbenzamide(Cat. No.:CAS No. 1263376-05-1)

2-Amino-5-bromo-N-cyclohexylbenzamide

Cat. No.: B12995517
CAS No.: 1263376-05-1
M. Wt: 297.19 g/mol
InChI Key: XMVGKUXWDCTWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-N-cyclohexylbenzamide is a substituted benzamide derivative of interest in synthetic organic and medicinal chemistry research. Its structure features a benzamide core substituted with an amino group and a bromine atom on the aromatic ring, and an N-cyclohexyl moiety. This specific arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules. Researchers utilize closely related 2-amino-5-bromobenzamide compounds as key intermediates in pharmaceutical development, such as in the preparation of quinazolinone derivatives . The bromine atom serves as a reactive handle for further functionalization through metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for biological screening . The cyclohexyl group attached to the amide nitrogen can influence the compound's lipophilicity and conformational properties, which may be explored in structure-activity relationship (SAR) studies. As a fine chemical, it is typically supplied as a solid and should be stored in a cool, dark place. It is essential to note that this product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17BrN2O B12995517 2-Amino-5-bromo-N-cyclohexylbenzamide CAS No. 1263376-05-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1263376-05-1

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

2-amino-5-bromo-N-cyclohexylbenzamide

InChI

InChI=1S/C13H17BrN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17)

InChI Key

XMVGKUXWDCTWDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 2 Amino 5 Bromo N Cyclohexylbenzamide and Its Analogues

Direct Amidation Strategies for the Synthesis of N-Cyclohexylbenzamides

The most straightforward conceptual approach to synthesizing 2-Amino-5-bromo-N-cyclohexylbenzamide is the direct formation of an amide bond between the corresponding carboxylic acid and amine precursors. This strategy involves activating the carboxyl group of 2-amino-5-bromobenzoic acid to facilitate nucleophilic attack by cyclohexylamine.

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which must be removed. For substrates like 2-amino-5-bromobenzoic acid, the presence of the amino group presents additional challenges, including potential side reactions and the need for chemoselective acylation. nih.gov

Modern synthetic methods often employ Lewis acid catalysts to facilitate direct amidation under milder, dehydrative conditions. nih.gov Boron-based Lewis acids, for instance, can activate the carboxylic acid. The interaction between a boron Lewis acid and an amino acid can effectively solubilize the amino acid in organic solvents, allowing the amidation reaction to proceed. nih.gov For example, catalysts such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) and various arylboronic acids have proven effective in promoting the direct amidation of amino acids and their derivatives. nih.govworktribe.com In a typical setup, the reaction is performed under Dean-Stark conditions to remove the water byproduct and drive the equilibrium towards the amide product. nih.gov

Table 1: Representative Lewis Acid Catalysts for Direct Amidation
CatalystCatalyst TypeTypical ConditionsReference
Tris(2,2,2-trifluoroethyl) borateBorate Ester20 mol %, TAME, Dean-Stark nih.gov
Titanium(IV) isopropoxideGroup (IV) Metal20 mol %, TAME, Dean-Stark nih.gov
2-Chlorophenylboronic acidArylboronic Acid20 mol %, TAME, Dean-Stark nih.gov
3,4,5-Trifluorophenylboronic acidArylboronic AcidHigh catalyst loading, 65-68 °C worktribe.com

This table illustrates catalysts used for direct amidation of amino acids, a reaction type applicable to the synthesis of the title compound from its amino acid precursor.

To circumvent the harsh conditions of direct thermal condensation, a wide variety of coupling reagents have been developed to activate the carboxylic acid moiety for efficient reaction at or near room temperature. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine. uni-kiel.deuniurb.it These reagents can be broadly classified into several categories, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comiris-biotech.de

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used for forming amides, esters, and anhydrides from carboxylic acids. peptide.comiris-biotech.de The reaction proceeds through an O-acylisourea intermediate. To minimize racemization, especially in peptide synthesis, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® are often included. peptide.comiris-biotech.de

Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective coupling reagents. uniurb.itpeptide.com They are known for their high reactivity and are particularly useful for coupling sterically hindered or N-methylated amino acids. uniurb.it

Uronium/Aminium Salts : This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comiris-biotech.de Structural studies have revealed they exist as aminium salts rather than uronium salts. peptide.com They are highly efficient and rapid, with coupling reactions often completing in minutes. peptide.com The use of these reagents can sometimes lead to guanidinium (B1211019) byproducts if the reagent reacts directly with the amine component. uniurb.it

Table 2: Common Coupling Reagents for Amide Bond Synthesis
Reagent ClassExample ReagentAbbreviationKey FeaturesReference
CarbodiimideN,N'-DicyclohexylcarbodiimideDCCInexpensive; urea (B33335) byproduct is insoluble in many organic solvents. peptide.comiris-biotech.de
Carbodiimide1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble reagent and byproduct, useful for aqueous extractions. peptide.com
Phosphonium Salt(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOPHigh reactivity, good for sterically hindered substrates. iris-biotech.de
Uronium/Aminium SaltO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUReacts faster than HBTU with less epimerization. peptide.com
Uronium/Aminium Salt1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHigh reactivity, good stability, considered an industry standard. iris-biotech.de

Achieving a high yield for the synthesis of this compound via direct amidation requires careful optimization of several reaction parameters. The choice of coupling reagent is critical, with more powerful reagents like HATU or PyBOP often being necessary for challenging couplings. peptide.comiris-biotech.de

Key parameters for optimization include:

Solvent : Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) are commonly used.

Base : A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used. sci-hub.se

Temperature : Most coupling reactions are performed at 0 °C to room temperature to minimize side reactions and potential racemization.

Additives : The inclusion of additives like HOBt or HOAt can suppress side reactions and accelerate the coupling rate, leading to higher yields and product purity. uni-kiel.de

Stoichiometry : The molar ratio of the carboxylic acid, amine, coupling reagent, and base must be carefully controlled to maximize conversion and minimize the formation of byproducts.

Table 3: Parameters for Optimization of Amide Coupling Reactions
ParameterVariableRationale
Coupling Reagent Carbodiimide vs. Phosphonium vs. UroniumReactivity, cost, and side-product profile vary significantly. iris-biotech.de
Solvent DCM, DMF, THF, MeCNSolubility of reactants and intermediates, and influence on reaction rate.
Base DIPEA, NMM, Triethylamine (B128534)Neutralizes acids, prevents protonation of the amine nucleophile. sci-hub.se
Temperature 0 °C to Room TemperatureBalances reaction rate against the stability of activated intermediates and potential side reactions.
Additive HOBt, HOAt, OxymaSuppresses racemization and can enhance the rate of coupling. uni-kiel.deuniurb.it

Approaches Involving Bromination of Precursor Benzamides

An alternative synthetic route involves introducing the bromine atom onto a pre-formed benzamide (B126) scaffold, such as 2-amino-N-cyclohexylbenzamide. The success of this strategy hinges on the ability to control the regioselectivity of the bromination reaction.

Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov In a 2-amino-N-cyclohexylbenzamide precursor, the regiochemical outcome of bromination is directed by the activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing N-cyclohexylcarboxamido group (-CONH-c-Hex). The powerful activating effect of the amino group dominates, directing the incoming electrophile primarily to the positions ortho and para to it. Since the para position is blocked by the amide group, bromination is expected to occur at the position ortho to the amino group, which is C5.

Common brominating agents used to achieve high regioselectivity include:

N-Bromosuccinimide (NBS) : NBS is a versatile and easy-to-handle reagent for electrophilic aromatic bromination. nih.gov Reactions are often carried out in solvents like acetonitrile or carbon tetrachloride, sometimes with a catalyst or initiator. nih.gov The use of NBS in combination with silica (B1680970) gel has been reported as a good method for regioselective brominations. nih.gov

Tetrabutylammonium Tribromide (TBATB) : This reagent is considered a safer and milder alternative to molecular bromine. nih.gov It offers high selectivity and is compatible with a wide range of functional groups, making it suitable for complex molecules. nih.gov

Bromine in Acetic Acid : The classical method of using a solution of bromine in a solvent like glacial acetic acid can also be employed. chemicalbook.com The conditions can be tuned to control the extent of bromination.

Table 4: Reagents for Regioselective Aromatic Bromination
ReagentAbbreviationTypical ConditionsSelectivity NotesReference
N-BromosuccinimideNBSMeCN, 0 °C to RTHighly regioselective, often used for activated rings. nih.gov
Tetrabutylammonium tribromideTBATBMeCN, 80 °CMild, safe, and highly selective for C3-bromination of pyrrolo[1,2-a]quinoxalines. nih.gov
Bromine / Acetic AcidBr₂/AcOHGlacial acetic acid, 15 °CClassic method; selectivity can be controlled by temperature and stoichiometry. chemicalbook.com

Modern organic synthesis emphasizes efficiency, often through one-pot or tandem reactions that minimize intermediate purification steps, solvent waste, and reaction time. Several one-pot strategies can be envisioned or have been developed for the synthesis of halogenated benzamides and related structures. nih.govmdpi.com

One such strategy involves a palladium-catalyzed carbonylative cross-coupling of an aryl halide with carbon monoxide, followed by in-situ trapping of the resulting activated acyl species with an amine. nih.gov For example, an aryl halide can be reacted with [¹¹C]carbon monoxide in the presence of a palladium catalyst and a trapping agent like 4-(dimethylamino)pyridine (DMAP) to form an electrophilic aroyl-DMAP salt. This intermediate can then be directly reacted with an amine to furnish the final benzamide in a one-pot procedure. nih.gov

Another approach integrates amide activation and subsequent transformations in a single pot. For instance, a halogenated amide can be activated with triflic anhydride (B1165640) (Tf₂O) and then subjected to reaction with various nucleophiles. mdpi.comresearchgate.net While often used for cyclizations, the principles of in-situ amide activation can be adapted for other synthetic constructions. mdpi.com Tandem catalysis, where multiple catalytic cycles operate in the same vessel, also offers a powerful route. For example, a catalyst system has been designed for the one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide, involving tandem aldehyde ammoximation and oxime rearrangement. rsc.org

Multi-Step Synthesis from Alternative Precursors

Multi-step synthesis provides a strategic approach to constructing complex molecules like this compound from readily available starting materials. This method allows for the sequential introduction of functional groups and the controlled construction of the target molecular framework.

One effective synthetic pathway to this compound involves the use of 6-bromo-1H-benzo[d] rsc.orgorganic-chemistry.orgoxazine-2,4-dione, also known as 6-bromoisatoic anhydride, as a key precursor. nih.gov Isatoic anhydrides are valuable reagents in heterocyclic synthesis due to their ability to react with a variety of nucleophiles, leading to the opening of the oxazine (B8389632) ring and the formation of new amide bonds. nih.gov

The synthesis commences with the reaction of 5-bromoanthranilic acid with an acylating agent, followed by cyclization to form the 6-bromo-1H-benzo[d] rsc.orgorganic-chemistry.orgoxazine-2,4-dione. nih.gov This intermediate is then subjected to nucleophilic attack by cyclohexylamine. The reaction typically proceeds by the addition of the amine to the more reactive carbonyl group (C4), followed by the loss of carbon dioxide to yield the desired this compound. This method offers a straightforward route to the target compound, leveraging the inherent reactivity of the isatoic anhydride core.

A general representation of this synthetic transformation is depicted below:

Step 1: Formation of N-acyl-5-bromoanthranilic acid 5-bromoanthranilic acid is reacted with an acyl chloride, such as 3-chloropropionyl chloride or 4-chlorobutyryl chloride, to yield the corresponding N-acyl-anthranilic acid. nih.gov

Step 2: Cyclization to 6-bromo-2-(chloroalkyl)-4H-benzo[d] rsc.orgorganic-chemistry.orgoxazin-4-one The N-acyl-anthranilic acid derivative is then treated with a dehydrating agent like acetic anhydride to facilitate cyclization and form the benzoxazinone (B8607429) intermediate. nih.gov

Step 3: Aminolysis to form the tricyclic quinazolinone The benzoxazinone is subsequently reacted with an amine, such as hydrazine (B178648) hydrate, in a suitable solvent like DMF or ethanol (B145695) to yield the final tricyclic 4(3H)-quinazolinone derivative. nih.gov

This compound serves as a crucial building block for the synthesis of quinazolinone derivatives, a class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov The synthesis of these derivatives often involves a cyclocondensation reaction between the 2-aminobenzamide (B116534) and a suitable one-carbon source, such as an aldehyde or its equivalent.

A common strategy involves the reaction of this compound with an aldehyde in the presence of a catalyst. This reaction typically proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization to form a dihydroquinazolinone. Subsequent oxidation of the dihydroquinazolinone yields the aromatic quinazolinone. researchgate.net The choice of aldehyde allows for the introduction of various substituents at the 2-position of the quinazolinone ring, providing a diverse range of analogues.

Furthermore, 2-aminobenzamides can be converted into quinazolinones through reactions with other reagents. For instance, reaction with β-ketoesters, catalyzed by an acid, can lead to 2-substituted quinazolinones via a selective C-C bond cleavage. organic-chemistry.org Another approach involves a copper-catalyzed tandem reaction with tertiary amines to afford quinazolinone derivatives. organic-chemistry.org These methods highlight the versatility of this compound as a precursor in the synthesis of complex heterocyclic systems.

The table below summarizes some of the reported methods for the synthesis of quinazolinone derivatives from 2-aminobenzamides.

Starting MaterialsReagents and ConditionsProduct TypeReference
2-Aminobenzamides, Aldehydesp-Toluenesulfonic acid, PIDA4(3H)-Quinazolinones organic-chemistry.org
2-Aminobenzamides, β-KetoestersPhosphorous acid2-Substituted quinazolinones organic-chemistry.org
N-Substituted anthranilamides, Isocyanides, Arylboronic acidsPalladium catalyst2,3-Disubstituted quinazolinones organic-chemistry.org
2-Aminobenzamides, Tertiary aminesCopper catalystQuinazolinone derivatives organic-chemistry.org
2-Aminobenzamides, α-Keto acidsCatalyst-free, waterQuinazolinones organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Benzamide Synthesis (General Context)

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds, providing efficient routes for the synthesis of benzamides. rsc.orgacs.org These reactions typically involve the coupling of an aryl halide or triflate with an amide in the presence of a palladium catalyst and a suitable ligand.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction that is widely used for the synthesis of anilines and their derivatives, including benzamides. youtube.com This reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amide and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the desired benzamide and regenerates the palladium(0) catalyst. youtube.com

A variety of palladium catalysts and ligands have been developed to facilitate these transformations, with the choice of ligand being crucial for the reaction's efficiency and substrate scope. acs.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. acs.org

The versatility of palladium-catalyzed amidation is demonstrated by its applicability to a wide range of aryl halides and amides, including those with various functional groups. acs.org This methodology offers a direct and efficient alternative to traditional methods for benzamide synthesis, which often require harsh reaction conditions or the use of stoichiometric reagents.

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 5 Bromo N Cyclohexylbenzamide

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The molecular formula for 2-Amino-5-bromo-N-cyclohexylbenzamide is C₁₃H₁₇BrN₂O. oakwoodchemical.com Based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for experimental verification. While specific experimental HRMS data for this compound is not available in published literature, the technique would be used to confirm the presence and ratio of bromine isotopes (⁷⁹Br and ⁸¹Br), which create a characteristic M+2 isotopic pattern, further validating the compound's identity.

Table 1: Calculated Mass Data for this compound

Property Value
Molecular Formula C₁₃H₁₇BrN₂O
Molecular Weight (average) 297.20 g/mol oakwoodchemical.com
Calculated Exact Mass ([M]) 296.0524 Da
Calculated Exact Mass ([M+H]⁺) 297.0602 Da

Note: Exact masses are calculated based on the most common isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to assess the purity of a sample by separating the main compound from any impurities or byproducts from the synthesis. Following separation, the mass spectrometer provides mass data for the eluting peaks, confirming the identity of the target compound and any detected impurities. Although LC-MS is a standard method for such analysis, specific protocols and results for the purity assessment of this compound have not been detailed in scientific literature.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the molecular structure can be deduced. Despite its utility, a single-crystal X-ray diffraction analysis for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible resources.

The structure of this compound contains functional groups capable of forming significant intermolecular interactions. The primary amine (-NH₂) and amide (-NH-) groups are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the primary amine can act as hydrogen bond acceptors. Furthermore, the bromine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom is attracted to a nucleophile. These non-covalent interactions are critical in dictating the crystal packing and influencing the material's physical properties. A detailed elucidation of the specific hydrogen and halogen bonding network requires a solved crystal structure, which is not currently available.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo N Cyclohexylbenzamide

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

DFT calculations are a powerful computational tool used to predict the three-dimensional arrangement of atoms in a molecule and its energetic properties.

Ground State Geometries and Energetics

A DFT study would typically optimize the geometry of 2-Amino-5-bromo-N-cyclohexylbenzamide to find its most stable conformation (ground state). This would involve calculating key bond lengths, bond angles, and dihedral angles. The total energy of the optimized structure provides insights into its thermodynamic stability. Without specific research, no data on these parameters can be provided.

Vibrational Frequency Analysis (Computational IR and Raman Spectra)

Following geometry optimization, a vibrational frequency analysis is usually performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the amino group, the C=O stretch of the amide, and vibrations of the substituted benzene (B151609) ring and the cyclohexyl group. However, in the absence of dedicated computational studies, no such spectral data or analysis can be presented.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, this analysis would reveal how the bromine atom, the amino group, and the N-cyclohexyl substituent influence the electronic frontier. Regrettably, no published values for the HOMO-LUMO energies or their spatial plots are available for this compound.

Electrostatic Potential Surface (ESP) Mapping for Reactivity Prediction

An ESP map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An ESP map for this compound would visually represent its reactive sites. Without the relevant computational research, it is not possible to generate or describe such a map.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energies associated with these interactions (e.g., hyperconjugation). This analysis would elucidate the nature of the chemical bonds, the hybridization of the atoms, and the extent of electron delocalization from the amino group and the bromine atom into the aromatic ring and the amide group. As with the other computational aspects, no NBO analysis data for this compound has been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By integrating Newton's laws of motion, MD simulations provide a detailed view of the conformational flexibility and dynamics of this compound. researchgate.net These simulations are governed by a force field, a set of empirical potential energy functions that describe the interactions between atoms. researchgate.net

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent like water, to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production simulation, where data is collected. nih.gov The trajectory from an MD simulation offers a wealth of information about the molecule's behavior.

Key analyses performed on the MD trajectory of this compound would include:

Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the simulated structure and a reference structure, providing insights into the stability of the molecule's conformation over time. A stable RMSD suggests that the molecule has reached a conformational equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the molecule by measuring the fluctuation of each atom around its average position. For this compound, this could reveal the flexibility of the cyclohexyl ring relative to the benzamide (B126) core.

Conformational Analysis: By clustering the conformations sampled during the simulation, researchers can identify the most populated and energetically favorable shapes of the molecule. This is crucial for understanding how the molecule might interact with biological targets.

MD simulations can also be employed to study the interaction of this compound with proteins. For instance, if this compound is investigated as a potential ligand for a receptor, MD simulations can elucidate the stability of the ligand-protein complex, the key interacting amino acid residues, and the binding free energy. Current time information in Pasuruan, ID.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue/Description
Force Field AMBER, CHARMM, GROMOS
Solvent Model TIP3P, SPC/E (for explicit solvent simulations)
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric)
Temperature 300 K
Pressure 1 atm
Simulation Time 100 ns - 1 µs
Time Step 2 fs

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Prohibited Properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. dntb.gov.ua For this compound, QSPR models can be developed to predict various properties without the need for extensive experimental measurements. These models are built on a set of molecular descriptors, which are numerical representations of the molecule's structure.

Molecular descriptors for QSPR studies can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Calculated from the 3D coordinates of the atoms, such as molecular surface area and volume.

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electrostatic potential. sci-hub.se

A typical QSPR study for a series of benzamide derivatives, including this compound, would involve calculating a wide range of descriptors and then using statistical methods like multiple linear regression or machine learning to build a predictive model for a specific property.

Table 2: Representative Molecular Descriptors for QSPR Analysis of this compound

Descriptor TypeExample DescriptorPredicted Property Correlation
Constitutional Molecular WeightSize-related properties
Topological Zagreb IndexBranching and connectivity
Geometrical Molecular Surface AreaSolubility, transport properties
Quantum Chemical HOMO-LUMO GapChemical reactivity, electronic properties
Quantum Chemical Dipole MomentPolarity, intermolecular interactions

Solvent Effects and Solvation Models in Computational Studies

The surrounding solvent can significantly influence the conformation, reactivity, and properties of a molecule. Computational studies of this compound must, therefore, account for solvent effects. This is achieved through the use of solvation models, which can be broadly classified into explicit and implicit models.

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute. This method provides a highly detailed and accurate representation of solute-solvent interactions but is computationally expensive. Explicit solvent models are standard in MD simulations.

Implicit Solvation Models: Here, the solvent is treated as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is often used in quantum mechanical calculations. Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO).

Table 3: Common Solvation Models and Their Applications

Solvation ModelTypeTypical ApplicationInformation Gained
TIP3P, SPC/E ExplicitMolecular Dynamics SimulationsDetailed solute-solvent interactions, hydrogen bonding dynamics.
PCM, COSMO ImplicitQuantum Mechanical Calculations (DFT)Solvation free energy, solvent effects on electronic properties.

Chemical Reactivity, Derivatization, and Functionalization Studies of 2 Amino 5 Bromo N Cyclohexylbenzamide

Reactions at the Bromo Substituent

The bromine atom attached to the benzene (B151609) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. It can also be a target for nucleophilic substitution under specific conditions or be removed via hydrodehalogenation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Aryl Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the C-Br bond.

The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize substituted biphenyls and other poly-aromatic systems. wikipedia.org While specific studies on 2-Amino-5-bromo-N-cyclohexylbenzamide are not prevalent, the reaction conditions are broadly applicable to aryl bromides. clockss.org The presence of the amino group can sometimes influence the catalytic cycle, but successful couplings on bromoaniline derivatives are well-documented. clockss.org Mild reaction conditions, often at ambient or slightly elevated temperatures, can be achieved with modern catalysts, making the reaction compatible with a variety of functional groups. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Reagent/Condition Purpose Source(s)
Aryl Halide This compound Substrate -
Coupling Partner Phenylboronic acid Source of new aryl group wikipedia.org
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂) Palladium source for the catalytic cycle clockss.orgnih.gov
Ligand SPhos or XPhos Stabilizes the Pd center and facilitates the reaction nih.gov
Base Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) Activates the boronic acid nih.govnih.gov
Solvent Toluene/Water or Dioxane Reaction medium clockss.orgnih.gov

| Temperature | 60-105 °C | To drive the reaction to completion | clockss.org |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.org This method allows for the arylation of a wide range of primary and secondary amines at the position of the bromo substituent on the benzamide (B126) core. organic-chemistry.org The development of sterically hindered phosphine (B1218219) ligands has been crucial for achieving high efficiency and broad substrate scope, enabling the coupling of even challenging substrates. wikipedia.org This reaction provides a direct route to more complex aniline (B41778) derivatives from the starting bromo-compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Component Example Reagent/Condition Purpose Source(s)
Aryl Halide This compound Substrate -
Coupling Partner A primary or secondary amine (e.g., Aniline, Morpholine) Source of the new amino group libretexts.orgorganic-chemistry.org
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Palladium(0) source nih.gov
Ligand BINAP or Xantphos Sterically hindered ligand to promote reductive elimination wikipedia.org
Base Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) Strong, non-nucleophilic base acsgcipr.org
Solvent Toluene or Dioxane Anhydrous, aprotic solvent libretexts.org

| Temperature | 80-110 °C | Typically requires heating | libretexts.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com For the SNAr mechanism to be effective, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the ring is substituted with an electron-donating amino group (-NH₂) ortho to the bromine atom and an electron-withdrawing, but meta-directing, N-cyclohexylcarboxamide group (-CONH-cyclohexyl). The powerful electron-donating effect of the amino group increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, SNAr reactions at the bromo-substituted carbon are generally unfavorable under standard conditions.

Hydrodehalogenation Studies

Hydrodehalogenation is the chemical process of replacing a halogen substituent with a hydrogen atom. For this compound, this transformation would yield 2-Amino-N-cyclohexylbenzamide. This reaction is typically achieved through catalytic hydrogenation. A common method involves using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). Alternatively, transfer hydrogenation can be employed, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of the catalyst. These methods are generally efficient and proceed under mild conditions, offering a clean conversion by removing the bromine atom without affecting other functional groups.

Reactions at the Amino Group

The primary amino group (-NH₂) is a key functional handle, allowing for a variety of transformations including acylation, alkylation, and arylation, as well as serving as a crucial component in cyclization reactions to form valuable heterocyclic systems.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amino group allows it to readily react with various electrophiles.

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction converts the primary amine into a secondary amide. For instance, reacting this compound with acetic anhydride would yield N-(4-bromo-2-(cyclohexylcarbamoyl)phenyl)acetamide. nih.gov

Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the amine with an alkyl halide. However, direct alkylation of similar 2-aminobenzamides can sometimes be complicated by competing cyclization reactions, potentially leading to the formation of quinazolinones or other heterocyclic products. nih.gov

Arylation of the amino group can be accomplished using copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Evans-Lam (CEL) or Buchwald-Hartwig N-arylation. nih.govresearchgate.net For example, reacting this compound with an arylboronic acid in the presence of a copper catalyst can selectively form a new C-N bond at the amino group. researchgate.net

Table 3: Functionalization Reactions at the Amino Group

Reaction Type Reagent(s) Product Type Source(s)
Acylation Acetic anhydride, Pyridine N-Acyl derivative nih.gov
Alkylation Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) N-Alkyl derivative (potential for side products) nih.gov

| Arylation | Arylboronic acid, Cu(OAc)₂, Base | N-Aryl derivative | nih.govresearchgate.net |

Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Quinazolinones)

The 2-aminobenzamide (B116534) scaffold is a classic precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with significant biological and pharmaceutical relevance. organic-chemistry.orgnih.gov The intramolecular cyclization involves the amino group and the adjacent amide functionality reacting with a one-carbon electrophile.

Several synthetic strategies can be employed:

Reaction with Aldehydes or Formic Acid Derivatives: Condensation with aldehydes followed by an oxidative cyclization is a common route. Alternatively, heating with formamide (B127407) or formic acid can provide the necessary carbon atom to close the ring. organic-chemistry.org

Reaction with α-Keto Acids: A modern, oxidant-free method involves the reaction of 2-aminobenzamides with α-keto acids, which undergo decarboxylation to generate an acyl radical that participates in the cyclization, forming 2-arylquinazolinones in good yields. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed methods have been developed for the synthesis of 2,3-disubstituted quinazolinones from N-substituted o-bromobenzamides and amides, which proceed via a condensation-cyclization sequence. organic-chemistry.org

Intramolecular Cyclization: As noted previously, attempted alkylation of related 2-aminobenzamides can sometimes trigger an unexpected cyclization to form quinazolinones, highlighting the inherent reactivity of this structural motif. nih.gov

The resulting product from the cyclization of this compound would be a 6-bromo-3-cyclohexylquinazolin-4(3H)-one derivative, with further substitution at the 2-position depending on the C1 source used in the reaction.

Table 4: Selected Methods for Quinazolinone Synthesis from 2-Aminobenzamides

C1 Source Reagent Catalyst/Conditions Resulting Substitution at C2 Source(s)
α-Keto Acid (R-CO-COOH) Stainless-steel, room temp Aryl/Alkyl group (R) organic-chemistry.org
Formamide (HCONH₂) CuI, 80 °C Unsubstituted (H) organic-chemistry.org
Ortho-iodoanilines + Cyanamide Carbonylative coupling (Pd catalyst) Amino group (-NH₂) organic-chemistry.org

Reactions at the Amide Moiety

The amide functional group in this compound is a key site for derivatization, allowing for modifications at the amide nitrogen.

N-Functionalization of the Amide Nitrogen

The secondary amide in this compound can undergo N-functionalization, most commonly through N-alkylation. This reaction introduces an alkyl or substituted alkyl group onto the amide nitrogen, further diversifying the chemical space of its derivatives. A notable example is the N-methylation of the corresponding benzylamine (B48309) analog, which points to the feasibility of such transformations. cymitquimica.com

The general approach to N-alkylation of secondary amides involves deprotonation of the amide nitrogen with a suitable base to form an amidate anion, followed by nucleophilic attack on an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing reactions at other nucleophilic sites, such as the primary amino group.

Table 1: Representative N-Functionalization Reactions of this compound Analogs

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compound1. NaH, THF, 0 °C to rt2. CH3I2-Amino-5-bromo-N-cyclohexyl-N-methylbenzamideNot ReportedInferred from cymitquimica.com
2-Amino-N-cyclohexylbenzamide1. NaH, DMF2. Benzyl chloride2-Amino-N-benzyl-N-cyclohexylbenzamideNot ReportedGeneral Method

Note: The yields for the direct N-functionalization of this compound are not explicitly reported in the reviewed literature but are inferred from general methodologies for similar compounds.

Hydrolysis and Transamidation Reactions

Transamidation, the exchange of the amine portion of an amide with a different amine, is another important transformation. This reaction is often catalyzed by acids, bases, or transition metals and is typically driven to completion by using a large excess of the incoming amine or by removing the displaced amine.

Stereochemical Considerations in Derivatization

The derivatization of this compound can lead to the formation of stereoisomers, particularly when new chiral centers are introduced. For instance, reactions at the primary amino group or the aromatic ring could proceed in a stereoselective manner depending on the reagents and catalysts used.

Furthermore, if the derivatization involves a chiral reagent or catalyst, enantioselective synthesis of specific stereoisomers is possible. While no specific studies on the stereoselective derivatization of this compound were found, general principles of asymmetric synthesis would apply. For example, the use of chiral catalysts in hydrogenation or alkylation reactions could lead to the preferential formation of one enantiomer over another. The inherent chirality of the cyclohexyl group, although conformationally flexible, can also influence the stereochemical outcome of reactions at adjacent positions.

Synthesis and Characterization of Novel Analogs and Derivatives of this compound

The 2-aminobenzamide scaffold is a well-established precursor for the synthesis of various heterocyclic systems, most notably quinazolinones. The reaction typically involves the cyclocondensation of the 2-aminobenzamide with an aldehyde or a carboxylic acid equivalent. This transformation involves the formation of a new ring by engaging both the primary amino group and the amide nitrogen.

Numerous methods have been developed for the synthesis of quinazolinones from 2-aminobenzamide derivatives, often employing various catalysts and reaction conditions to improve yields and substrate scope. These reactions highlight the synthetic utility of this compound as a building block for more complex molecules.

Table 2: Synthesis of Quinazolinone Derivatives from 2-Aminobenzamide Analogs

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-AminobenzamideVarious aldehydes, I2, DMSO, 100 °C2-Substituted quinazolin-4(3H)-ones70-92General Method
2-Amino-5-bromobenzamide (B60110)3-Nitrobenzaldehyde, Microwave6-Bromo-2-(3-nitrophenyl)quinazolin-4(3H)-oneNot ReportedInferred from related reactions
2-Amino-N-methylbenzamideToluene, DTBP, TsOH, 110 °C2-Aryl-3-methylquinazolin-4(3H)-onesModerate to GoodGeneral Method

The characterization of these novel analogs and derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the structure of the products, providing information on the connectivity and chemical environment of the atoms. Infrared (IR) spectroscopy helps to identify the functional groups present, such as the carbonyl and amine groups. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Exploration of Biological Activity in in Vitro and in Vivo Research Models Non Clinical Focus

Role as a Precursor in the Synthesis of Biologically Active Compounds

2-Amino-5-bromo-N-cyclohexylbenzamide is a key intermediate in the synthesis of heterocyclic systems, particularly quinazolinones, which are known to possess a wide range of biological activities. The primary amino group and the adjacent amide functionality are suitably positioned for cyclization reactions, forming the core quinazolinone ring structure.

A significant application of this compound is in the synthesis of novel quinazolinone derivatives as potential anti-obesity agents. researchgate.net Pancreatic lipase (B570770) is a critical enzyme responsible for the digestion of dietary triglycerides, and its inhibition is a validated strategy for reducing fat absorption. researchgate.netmdpi.com

In one research endeavor, this compound was used as a starting material to create a series of 2,3,6-trisubstituted quinazolin-4(3H)-one derivatives. researchgate.net The synthesis involved a cyclization step to form the 6-bromo-3-cyclohexyl-2-(substituted-phenyl)quinazolin-4(3H)-one core, followed by further modifications. researchgate.net The resulting compounds were then evaluated in vitro for their ability to inhibit pancreatic lipase. researchgate.net This synthetic approach allows for the systematic introduction of various substituents to explore their effect on biological activity. researchgate.net The inhibitory potential of the synthesized compounds was assessed using in vitro enzymatic assays, with some derivatives showing promising activity against pancreatic lipase. researchgate.net

Below is a representative table of synthesized quinazolinone derivatives and their reported inhibitory activity against pancreatic lipase, demonstrating the utility of the parent scaffold.

Compound IDSubstituent at Position 2Substituent at Position 6In Vitro Pancreatic Lipase Inhibition (%)
3a3-NitrophenylBromoData reported in source
3b-3mVarious substituted aryl groupsVarious aryl/heteroaryl groups (via Suzuki coupling)Data reported in source

The versatility of the 2-aminobenzamide (B116534) scaffold, and the quinazolinones derived from it, extends beyond lipase inhibition to other significant biological pathways.

Kinase Inhibitors: Quinazoline (B50416) and quinazolinone derivatives are well-established cores for the development of kinase inhibitors. nih.gov Proposed mechanisms for their anticancer effects include the inhibition of enzymes like epidermal growth factor receptor (EGFR) kinase. nih.gov For instance, certain 6-alkoxy-4-substituted-aminoquinazolines have demonstrated potent antitumor activity with IC₅₀ values in the nanomolar range against EGFR kinase. nih.gov Furthermore, the broader 2-aminobenzamide scaffold is found in inhibitors of other kinases, such as the I-kappa B kinase (IKK) family, which are crucial in inflammatory signaling pathways. nih.gov This suggests that derivatives of this compound could be rationally designed to target specific kinase families.

RAGE Antagonists: The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand receptor implicated in pathologies like diabetes, inflammation, and neurodegeneration. nottingham.ac.uk The development of RAGE inhibitors is an active area of research. nottingham.ac.uk While direct derivatization of this compound for this target is not prominently documented, the general principles of RAGE inhibitor design—often involving aromatic structures capable of specific interactions with the receptor's V-domain—indicate that this scaffold could be a viable starting point for novel antagonists. nih.govnih.gov

Opioid Receptor Research Tools: The chemical structures typically associated with opioid receptor agonists and antagonists are distinct from the 2-aminobenzamide framework. nih.govnih.gov Research on biased agonists for the mu-opioid receptor, for example, has focused on unique chemotypes like the PZM21 series, which are not structurally related to quinazolinones. nih.govnih.gov Therefore, the derivatization of this compound for opioid receptor research is not a commonly pursued strategy based on available literature.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule relate to its biological activity. drugdesign.org For compounds derived from this compound, SAR studies are crucial for optimizing potency and selectivity.

Modifications to the substituents on the quinazolinone ring system derived from the parent compound have a significant impact on biological activity.

In the context of pancreatic lipase inhibitors, a study involving 2,3,6-trisubstituted quinazolin-4(3H)-ones demonstrated that the nature of the substituents at positions 2 and 6 is critical for activity. researchgate.net The initial 6-bromo-quinazolinone, formed from the parent benzamide (B126), serves as a platform for introducing diverse aryl and heteroaryl groups via Suzuki coupling reactions. researchgate.net The variation in these substituents leads to a range of inhibitory potencies, highlighting the sensitivity of the enzyme's active site to the chemical and physical properties of the inhibitor. researchgate.net

Similarly, in other applications of the quinazolinone scaffold, SAR studies have shown that substituents at position 2 of the quinazoline ring have a large effect on their ability to inhibit enzymes like tyrosinase. nih.gov Research indicates that the nature of the group at this position can dramatically alter inhibitory potency, with some substitutions leading to high activity while others render the compound inactive. nih.gov This principle underscores the importance of systematic modification to identify the optimal substitution pattern for a given biological target. drugdesign.orgnih.gov

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. The N-cyclohexyl group in this compound, as well as chiral centers that may be introduced during subsequent derivatization, can have a profound influence on biological activity. Although specific studies on the stereochemistry of derivatives from this exact precursor are not widely reported, the principle is well-established in related fields.

For example, in opioid receptor research, the synthesis of specific stereoisomers, such as the (S)-enantiomers of certain biased agonists, is critical for achieving the desired pharmacological profile. nih.gov Likewise, the binding of ligands to the RAGE receptor can be stereospecific, with particular epimers of hydroimidazolones showing preferential binding. nih.gov These examples highlight that different stereoisomers of a compound can exhibit vastly different potencies and efficacies, as one isomer may fit into a receptor's binding pocket more effectively than another. Therefore, the stereochemical configuration of the cyclohexyl group and any other chiral centers in derivatives of this compound is a critical parameter that could be explored to optimize biological activity.

Mechanistic Research of Biological Interactions

Understanding the mechanism by which a compound exerts its biological effect is crucial for its development as a research tool or therapeutic agent. This includes elucidating how it inhibits an enzyme or binds to a receptor at the molecular level.

For quinazolinone derivatives synthesized from this compound, mechanistic studies focus on their interaction with target enzymes. nih.gov While their activity as pancreatic lipase inhibitors has been established, detailed mechanistic studies for this specific series are part of ongoing research. researchgate.net However, insights can be drawn from related compounds. Other enzyme inhibitors often work through competitive, non-competitive, or mixed-type inhibition. nih.gov For instance, a study on a different quinazolinone derivative targeting the enzyme tyrosinase revealed a mixed-type and reversible inhibition mechanism. nih.gov Kinetic analysis determined specific inhibition constants (Kᵢ and Kᵢs), providing a quantitative measure of the inhibitor's binding affinity to the free enzyme and the enzyme-substrate complex. nih.gov

Molecular docking and binding mode analysis further illuminate these interactions. For the tyrosinase-inhibiting quinazolinone, molecular docking studies indicated that the binding was driven by a combination of hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov This is a common theme in drug-receptor interactions. For example, potent pyrazole-fused benzimidazole (B57391) inhibitors of pancreatic lipase have been shown to form multiple conventional hydrogen bonds with key residues like ASP79 and PHE258 in the enzyme's active site. europeanreview.org Similarly, the binding of biased agonists to the mu-opioid receptor is hypothesized to involve specific interactions within nonpolar regions of the receptor. frontiersin.org Such studies provide a structural basis for the observed biological activity and guide the rational design of more potent and selective compounds based on the this compound scaffold.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block for Complex Polycyclic Systems

The presence of both an amino group and a bromine atom on the benzene (B151609) ring makes 2-Amino-5-bromo-N-cyclohexylbenzamide a prime substrate for the synthesis of various heterocyclic and polycyclic compounds. The amino group can participate in cyclization reactions, such as condensation with dicarbonyl compounds or their equivalents, to form nitrogen-containing heterocycles. Furthermore, the bromine atom serves as a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

These reactions would allow for the fusion of additional rings onto the benzamide (B126) core, leading to the construction of complex polycyclic systems. For instance, intramolecular cyclization strategies could be employed to create novel tricyclic or tetracyclic frameworks of potential interest in medicinal chemistry and materials science. While direct examples involving this compound are scarce, the synthesis of various quinazolinones, benzodiazepines, and other fused heterocycles from analogous 2-amino-bromobenzamides is well-established in the chemical literature.

Integration into Supramolecular Chemistry and Self-Assembly Studies

By modifying the core structure, for example, through reactions at the bromine atom to introduce other recognition motifs, it is possible to program the self-assembly behavior of the resulting derivatives. This could lead to the formation of gels, liquid crystals, or other organized materials with potential applications in sensing, catalysis, and drug delivery. The principles of self-assembly driven by hydrogen bonding in amide-containing molecules are a cornerstone of supramolecular chemistry.

Potential as Ligands in Organometallic Chemistry and Catalysis

The amino group and the amide oxygen atom of this compound can act as coordination sites for metal ions, suggesting its potential as a ligand in organometallic chemistry. The formation of stable chelate complexes with transition metals could lead to the development of novel catalysts. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, could be fine-tuned by introducing different substituents at the bromine position.

For example, coordination to metals like palladium, copper, or rhodium could yield catalysts for a variety of organic transformations. The cyclohexyl group provides steric bulk, which can influence the selectivity of the catalytic reactions. While specific catalytic systems based on this exact ligand are not prominently reported, the design of bidentate N,O-ligands for catalysis is a very active area of research.

Exploration in Polymer Chemistry and Functional Materials

The bifunctional nature of this compound makes it an interesting monomer for the synthesis of functional polymers. The amino group can be used as a nucleophile in polymerization reactions, such as polycondensation or polyaddition, while the bromine atom can be converted into other polymerizable groups or used for post-polymerization modification.

Polymers incorporating this benzamide unit could exhibit interesting properties, such as thermal stability, specific recognition capabilities due to the hydrogen-bonding amide groups, and responsiveness to external stimuli. The introduction of this monomer into polymer chains could impart specific functionalities, leading to materials with applications in areas like separation membranes, sensors, or organic electronics. The synthesis of aromatic polyamides (aramids) and other high-performance polymers often relies on monomers with similar functionalities.

Future Research Directions and Emerging Opportunities for 2 Amino 5 Bromo N Cyclohexylbenzamide

Development of Greener Synthetic Pathways and Sustainable Chemistry Approaches

Traditional synthetic routes for complex molecules often rely on harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. The principles of green chemistry offer a framework to mitigate these environmental impacts. researchgate.net Future research on 2-Amino-5-bromo-N-cyclohexylbenzamide should prioritize the development of more sustainable synthetic protocols.

Key areas for investigation include:

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild conditions, significantly reducing waste. Research could focus on identifying or engineering enzymes for the key amide bond formation step.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, can reduce the reliance on volatile organic compounds and sometimes lead to different reactivity and product outcomes. nih.gov The application of mechanochemistry to the synthesis of this compound could provide a high-yield, environmentally benign alternative. nih.gov

Alternative Solvents: Exploring the use of greener solvents like deep eutectic solvents (DES) or water-based systems could drastically improve the environmental profile of the synthesis. researchgate.netresearchgate.net DES, in particular, are gaining traction as recyclable and effective media for various organic transformations. researchgate.net

Process Optimization Metrics: Applying green chemistry metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor will be crucial for quantitatively assessing and comparing the sustainability of different synthetic routes. researchgate.net

Table 1: Potential Green Chemistry Approaches

Approach Principle Potential Advantage for Synthesis
Biocatalysis Use of enzymes (e.g., lipases, amidases) as catalysts. researchgate.net High selectivity, mild reaction conditions (room temp, neutral pH), reduced byproducts.
Mechanochemistry Using mechanical force (e.g., grinding, milling) to induce reactions. nih.gov Reduces or eliminates the need for bulk solvents, potentially shorter reaction times.
Deep Eutectic Solvents (DES) Using a mixture of hydrogen bond donors and acceptors as a solvent system. researchgate.net Low volatility, often biodegradable, recyclable, can enhance reaction rates.

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved heat and mass transfer, enhanced safety, easier scalability. |

Advanced Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. By simulating molecular interactions and predicting properties, researchers can prioritize the synthesis of compounds with the highest potential. For this compound, computational design offers a pathway to rationally engineer derivatives with superior characteristics.

Future computational efforts could include:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a small, focused library of derivatives and evaluating their activity, robust QSAR models can be built to predict the activity of yet-unsynthesized compounds.

Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its analogues. This information can guide the design of derivatives with improved binding affinity and selectivity.

Frontier Molecular Orbital (FMO) Analysis: Computational methods can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insights into the electronic properties and reactivity of the molecule and its derivatives. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the design phase.

Table 2: Computational Strategies for Derivative Design

Computational Method Objective Predicted Outcome
Molecular Docking Predict binding orientation within a target protein's active site. Enhanced binding affinity, improved target selectivity.
QSAR Correlate chemical structure with biological activity. Prioritization of synthetic targets with high predicted potency.
FMO Analysis Understand electronic properties and chemical reactivity. nih.gov Design of derivatives with tailored electronic characteristics for specific interactions.

| ADMET Modeling | Predict pharmacokinetic and toxicity profiles. | Selection of candidates with better drug-like properties. |

Discovery of New Biological Targets and Mechanistic Insights (Purely Research-Oriented)

While the full biological profile of this compound is yet to be elucidated, its benzamide (B126) structure is a common feature in many biologically active compounds. A key area of future research is the unbiased screening of this molecule to identify novel biological targets and understand its mechanism of action.

A particularly promising avenue is the investigation of its potential as a ligand for E3 ubiquitin ligases. For instance, recent research has led to the discovery of novel benzamide-type binders for the Cereblon (CRBN) E3 ligase, which are crucial components in Proteolysis-Targeting Chimeras (PROTACs). nih.gov These non-phthalimide binders offer advantages such as enhanced chemical stability. nih.gov

Research should focus on:

High-Throughput Screening: Testing the compound against large panels of proteins, enzymes, and cell lines to identify potential biological targets.

Affinity-Based Proteomics: Using chemical probes derived from this compound to isolate its binding partners from cell lysates.

Mechanism of Action Studies: Once a target is validated, detailed biochemical and cellular assays are needed to unravel the precise mechanism by which the compound exerts its effect. This could involve exploring its role as an inhibitor, activator, or modulator of protein-protein interactions.

Exploration as an E3 Ligase Modulator: Specifically investigating its ability to bind to and modulate the activity of E3 ligases like Cereblon, VHL, or others, opening possibilities in the field of targeted protein degradation. nih.gov

Table 3: Research Approaches for Target Identification

Research Approach Description Goal
Phenotypic Screening Evaluating the compound's effect on cell models of various diseases. Identify disease areas where the compound has a measurable effect.
Target-Based Screening Testing the compound against a panel of known, purified protein targets. Discover direct molecular interactions and potential enzyme inhibition.
Chemoproteomics Using a tagged version of the compound to pull down its cellular binding partners. Unbiased identification of direct protein targets in a biological system.

| Structural Biology | Co-crystallizing the compound with a validated target protein. | Elucidate the specific atomic-level interactions driving binding and activity. |

Integration into Fragment-Based Drug Discovery or Chemical Library Design

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a target and then growing them into more potent molecules. nih.govnih.gov The this compound scaffold possesses features that make it highly suitable for integration into FBDD programs and the design of focused chemical libraries. nih.gov

Key opportunities include:

Use as a Core Scaffold: The aminobenzamide core can be used as a starting point for creating a focused library. By varying the substituents at the amino and bromine positions, a diverse set of compounds can be generated for screening.

Fragment Scaffolding: While the entire molecule (MW ≈ 297 g/mol ) is at the upper end of the typical fragment size, its constituent parts (e.g., 5-bromoanthranilamide) can be considered valuable fragments. oakwoodchemical.comnih.gov

Vectorial Elaboration: The bromine atom provides a key handle for synthetic elaboration. Through reactions like Suzuki or Buchwald-Hartwig coupling, new vectors can be introduced to explore the chemical space around the core scaffold, a key principle in evolving a fragment hit into a lead compound. nih.gov

Table 4: Application in FBDD and Library Design

Concept Application to the Compound Rationale
Fragment Library Inclusion The core 2-amino-5-bromobenzamide (B60110) structure can be included in fragment screening libraries. Provides a rigid scaffold with defined vectors for chemical elaboration.
Structure-Based Design If a fragment hit is identified, the N-cyclohexyl group can be added or modified to probe for additional interactions. The cyclohexyl group can occupy hydrophobic pockets to increase affinity.

| Combinatorial Library Synthesis | Use the scaffold as a template for a combinatorial library by varying the amine and aryl halide partners. nih.gov | Rapidly generate a diverse set of related molecules to explore the Structure-Activity Relationship (SAR). |

Exploration of Photo- and Electro-Chemical Reactivity

Photochemistry and electrochemistry offer unique methods for synthesis and functionalization that are often inaccessible through traditional thermal reactions. The electronic nature and substituents of this compound suggest it could be a substrate for interesting photo- and electro-chemical transformations.

Future research directions in this area are:

Electrosynthesis: Electrochemical methods could provide a green and efficient route for the synthesis of the compound or its derivatives. For example, the electrochemical synthesis of the related compound 2-Amino-5-Bromo-N,3-Dimethylbenzamide has been reported, suggesting the feasibility of this approach. researchgate.net Anodic decarboxylation is another electrochemical strategy that could be explored for creating novel derivatives. nih.gov

Photoredox Catalysis: The aryl bromide moiety is a common coupling partner in photoredox-catalyzed reactions. nih.gov This could be exploited for C-C, C-N, or C-O bond formation under mild conditions, allowing for late-stage functionalization of the scaffold.

Development of Photo-probes: By incorporating photo-caging groups or developing derivatives that become fluorescent upon reaction, the compound could be turned into a tool for studying biological processes with high spatial and temporal control.

Material Science Applications: The photo- and electro-active properties could be harnessed for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) or organic semiconductors.

Table 5: Exploration of Novel Reactivity

Field Potential Application Scientific Rationale
Electrosynthesis Greener synthesis of the parent compound or its analogues. researchgate.net Avoids harsh chemical oxidants/reductants; reactions are driven by electricity.
Photoredox Catalysis Late-stage functionalization via C-H activation or cross-coupling. nih.gov The aryl bromide can participate in radical-based transformations initiated by light.
Photo-responsive Probes Development of caged compounds that release the active molecule upon light exposure. Enables precise control over biological activity for research purposes.

| Organic Electronics | Investigation as a component in semiconductor or light-emitting materials. | The conjugated aromatic system could possess useful electronic properties. |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Amino-5-bromo-N-cyclohexylbenzamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A typical procedure involves reacting 2-amino-5-bromobenzoic acid derivatives with cyclohexylamine under microwave irradiation or conventional heating. Key steps include monitoring reaction progression via TLC (ethyl acetate/hexane, 4:1), extraction with ethyl acetate, washing with brine, and purification by trituration with diethyl ether . Yield optimization (70–85%) requires precise control of stoichiometry and reaction time.

Q. How can purification challenges be addressed during synthesis?

  • Methodological Answer : Recrystallization using mixed solvents (e.g., ethyl acetate and petroleum ether) is effective for removing unreacted starting materials. For example, analogous brominated benzamides have been purified with 50% ethyl acetate/petroleum ether, achieving >80% purity . Centrifugation or vacuum filtration is recommended for high-melting-point derivatives (e.g., 160–200°C).

Q. What analytical techniques confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and amide NH (δ 8.3–9.1 ppm) .
  • Melting Point : Compare with literature values (e.g., 160–164°C for brominated analogs) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 311.0 for C13H16BrN2O) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for derivatives like quinazolinones?

  • Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes. For example, reacting this compound with 3-nitrobenzaldehyde in DMSO at 100°C for 1 hour under microwaves yields quinazolinone derivatives with >90% conversion. Monitor by TLC (ethyl acetate/hexane, 1:1) and optimize power settings to prevent decomposition .

Q. What strategies resolve contradictory spectral data (e.g., NMR splitting vs. crystallography)?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding. For example, crystallographic data for N-cyclohexylbenzamide analogs reveal planar amide linkages and cyclohexyl chair conformations .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly in aromatic regions with bromine-induced deshielding .

Q. How do halogen substituents (Br vs. I) influence reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine offers a balance between reactivity and stability in Suzuki-Miyaura couplings. Iodinated analogs (e.g., 2-iodo-N-cyclohexylbenzamide) show faster oxidative addition but require stricter anhydrous conditions. Compare yields using Pd(PPh3)4 (for Br) vs. PdCl2(dppf) (for I) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications : Replace bromine with electron-withdrawing groups (e.g., CN, NO2) to alter electronic properties.
  • Substituent Effects : Introduce methoxy or methyl groups on the benzene ring to study steric vs. electronic contributions.
  • Biological Evaluation : Use in vitro assays (e.g., kinase inhibition) to correlate substituents with activity .

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